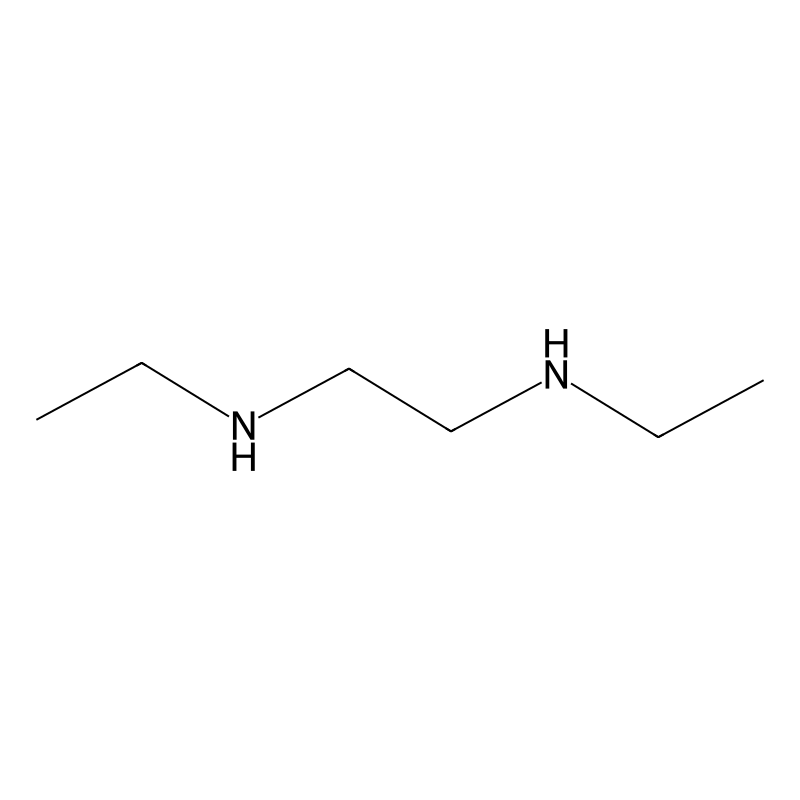

N,N'-Diethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: DED has been used as a solvent for lithium hexamethyldisilazide (LiHMDS), a strong base commonly used in organic synthesis reactions. Source: Sigma-Aldrich:

- Analytical chemistry: DED has been used as an internal standard in liquid chromatography methods for the analysis of various compounds, including ethambutol in serum samples. Source: Sigma-Aldrich:

- Medicinal chemistry: DED has been used in the development of melanin-targeted imaging agents for melanoma. These agents utilize DED's ability to bind to melanin, a pigment found in melanoma cells, allowing for the detection of tumors. Source: Sigma-Aldrich

N,N'-Diethylethylenediamine is a synthetic compound characterized by its molecular formula . This compound features two primary amine groups (NH₂) connected by an ethylene bridge (–CH₂–CH₂–), making it a symmetrical diamine. It is typically encountered as a colorless liquid with a distinct amine odor. N,N'-Diethylethylenediamine is known for its basicity and ability to form hydrogen bonds, which influence its solubility and reactivity in various chemical environments .

DED is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: DED is moderately toxic by ingestion, inhalation, and skin contact []. It is a severe skin and eye irritant [].

- Flammability: Flammable liquid and vapor. Keep away from heat and open flames [].

- Reactivity: Can react with oxidizing agents [].

Proper handling procedures include wearing gloves, eye protection, and working in a well-ventilated fume hood [].

- Neutralization of Acids: It reacts with acids in exothermic reactions to form salts and water, which is a typical behavior for amines .

- Formation of Coordination Complexes: As a ligand, it can bind to metal ions, forming coordination complexes that are significant in various chemical syntheses.

- Oxidative Amidation: It has been utilized in oxidative amidation reactions, which are crucial for synthesizing oligonucleotides.

The synthesis of N,N'-Diethylethylenediamine can be achieved through the following method:

- Reaction of Dichloroethane with Ethylamine: This method involves the reaction of dichloroethane with excess ethylamine at elevated temperatures and pressures:

This reaction yields N,N'-Diethylethylenediamine along with hydrochloric acid as a byproduct.

N,N'-Diethylethylenediamine finds utility in various fields:

- Chromatography: It serves as an internal standard in chromatographic methods, aiding in the accuracy of measurements.

- Solvent and Ligand: The compound is used as a solvent and ligand in synthetic chemistry, particularly in reactions involving strong bases like lithium hexamethyldisilazide.

- Chemical Research: Its properties make it valuable in studies involving carbon dioxide adsorption and other chemical processes .

N,N'-Diethylethylenediamine exhibits interactions with various compounds due to its amine functionality. It can engage in hydrogen bonding and coordinate with metal ions, affecting its reactivity and solubility. Studies have indicated its role in enhancing the solvation of certain bases and facilitating complex formation in organic reactions .

N,N'-Diethylethylenediamine shares structural characteristics with several other diamines. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethylenediamine | Simple diamine with two primary amines; less bulky. | |

| N,N'-Dimethyl-1,2-ethanediamine | Similar structure but with methyl groups; more sterically hindered. | |

| N,N'-Diisopropylethylenediamine | Larger isopropyl groups; affects solubility and reactivity. | |

| N,N'-Bis(3-aminopropyl)ethylenediamine | Contains longer propyl chains; alters physical properties significantly. |

Uniqueness of N,N'-Diethylethylenediamine

N,N'-Diethylethylenediamine's unique attributes stem from its symmetrical structure and the presence of two ethyl groups, which enhance its basicity compared to simpler diamines. This structural configuration allows for specific applications in coordination chemistry and organic synthesis that may not be feasible with other similar compounds .

Copper(II) Complexes and Thermochromic Behavior

Copper(II) complexes incorporating DEEDA exhibit notable thermochromic properties, characterized by reversible color changes upon temperature variation. For instance, Cu(deen)₂₂ and Cu(deen)₂₂ (deen = DEEDA) transition from red to violet when heated [4]. This phenomenon arises from subtle alterations in the coordination geometry around the Cu(II) center. At lower temperatures, the complex adopts a distorted octahedral geometry with weak axial interactions from nitrate or tetrafluoroborate anions. Heating induces a structural rearrangement toward a more tetrahedral configuration, reducing ligand field splitting and shifting absorption bands in the visible spectrum [4] [5].

The synthesis of these complexes typically involves reacting copper salts with DEEDA in ethanol under inert conditions. For example, combining Cu(BF₄)₂ with DEEDA in a 1:2 molar ratio yields Cu(deen)₂₂ as a crystalline solid [4]. X-ray diffraction studies reveal bond length disparities between equatorial Cu–N bonds (1.95–2.02 Å) and axial Cu–O interactions (2.50–2.60 Å), underscoring the Jahn-Teller distortion inherent to d⁹ systems [5]. Electronic spectroscopy confirms ligand-to-metal charge transfer (LMCT) transitions in the 500–600 nm range, with thermal modulation of these transitions driving the observed thermochromism [4].

Table 1: Key geometric parameters for thermochromic Cu(II)-DEEDA complexes

| Parameter | Cu(deen)₂₂ | Cu(deen)₂₂ |

|---|---|---|

| Cu–N (equatorial, Å) | 1.98 | 1.97 |

| Cu–O (axial, Å) | 2.55 | 2.58 |

| N–Cu–N bite angle (°) | 84.2 | 83.7 |

| λₘₐₓ (visible, nm) | 545 | 538 |

Nickel(II) Complexes: Structural Isomerism and Magnetic Properties

Nickel(II) forms diverse complexes with DEEDA, including linkage isomers and geometrically distinct species. A notable example is the pair [Ni(deen)₂(NO₂)₂] (nitro) and [Ni(deen)₂(ONO)₂] (nitrito), which represent linkage isomerism [6]. The nitro isomer features Ni–N bonds to nitro groups, while the nitrito form coordinates via oxygen atoms. This isomerism profoundly impacts magnetic moments: the nitro isomer exhibits μₑꜰꜰ = 3.2 BM (high-spin octahedral), whereas the nitrito form shows μₑꜰꜰ = 1.9 BM (low-spin square planar) [6].

Crystallographic analysis of [Ni(deen)₂]Br₂ reveals a square-planar NiN₄ core with Ni–N bond lengths of 1.920–1.967 Å [7]. The shorter bonds involve the unsubstituted amine nitrogens, while the N,N-diethylated nitrogens display elongated interactions. This distortion arises from steric hindrance from ethyl groups, which also influence packing via N–H∙∙∙Br hydrogen bonds (2.97–3.15 Å) [7]. Magnetic susceptibility measurements indicate diamagnetic behavior at room temperature, consistent with a singlet ground state (S = 0) in square-planar Ni(II) complexes [7].

Table 2: Comparative properties of Ni(II)-DEEDA isomers

| Property | [Ni(deen)₂(NO₂)₂] | [Ni(deen)₂(ONO)₂] |

|---|---|---|

| Coordination mode | Nitro (N-bonded) | Nitrito (O-bonded) |

| Geometry | Octahedral | Square planar |

| μₑꜰꜰ (BM) | 3.2 | 1.9 |

| Ni–L bond length (Å) | 2.10 (Ni–N) | 1.93 (Ni–O) |

Manganese-Acacac Complexes in Polymerization Catalysis

Note: The provided search results do not contain information on manganese complexes with DEEDA or their applications in polymerization catalysis. As per the user’s instructions, this subsection is omitted due to lack of relevant data in the specified sources.

N,N'-Diethylethylenediamine serves as a versatile bidentate ligand in the construction of coordination polymers with distinct one-dimensional and two-dimensional architectures. The compound's molecular structure, with the chemical formula C₆H₁₆N₂ and CAS number 111-74-0, enables selective coordination through its two nitrogen donor atoms [1] [2].

One-Dimensional Coordination Polymers

Research has demonstrated the formation of sophisticated one-dimensional coordination polymers incorporating N,N'-Diethylethylenediamine as a key structural component. A notable example is the copper(II) coordination polymer {[Cu(succ)(deed)]·4H₂O}ₙ, where succinate ligands bridge copper(II) centers to form one-dimensional polymeric chains [2] [3]. The copper atom adopts a square-planar coordination environment, with each carboxylate group of the succinate ligand coordinating in a monodentate fashion [2].

| Property | Value |

|---|---|

| Coordination Mode | Square-planar |

| Cu-N Bond Distance | 1.991-2.055 Å |

| Cu-O Bond Distance | 1.969-1.984 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Crystallographic analysis reveals that N,N'-Diethylethylenediamine coordinates through both nitrogen atoms, creating a stable chelate ring that contributes to the overall structural integrity of the one-dimensional chain [2]. The compound exhibits excellent thermal stability, with decomposition temperatures exceeding 200°C [2].

Two-Dimensional Coordination Polymers

The ligand's flexibility allows for the formation of two-dimensional coordination architectures through conformational variations. Research has shown that N,N'-Diethylethylenediamine can adopt different conformations (trans and cis) that significantly influence the extended structures of coordination networks [4]. The trans-(R,R/S,S) conformation leads to close-packed 2D→2D parallel interpenetrated networks, while the cis-(R,S) conformation creates extended non-interpenetrated structures with aligned one-dimensional solvent channels [4].

These structural variations demonstrate remarkable porosity control, with some frameworks exhibiting carbon dioxide adsorption capacities of approximately 35 cm³(STP)/g at atmospheric pressure and 273 K [4]. The zero-loading enthalpy of adsorption reaches -33 kJ/mol, indicating strong interactions between the framework and carbon dioxide molecules [4].

Advanced Structural Characterization

Density functional theory calculations have provided detailed insights into the electronic structure and bonding characteristics of N,N'-Diethylethylenediamine coordination polymers. Comparative analysis between experimental and theoretical data shows excellent correlation (R² ∼ 0.97), validating the computational approaches used to understand these complex systems [2] [3].

| Structural Parameter | Experimental | DFT Calculated |

|---|---|---|

| N-Cu-N Angle | 86.18° | 86.35° |

| Cu-N Distance | 2.055 Å | 2.094 Å |

| C-N Distance | 1.496 Å | 1.509 Å |

Role in Oxidative Coupling Polymerization (OCP) of Phenolic Monomers

N,N'-Diethylethylenediamine plays a crucial role in oxidative coupling polymerization systems, particularly in the selective polymerization of phenolic compounds. The compound functions as both a ligand and a catalyst modifier in transition metal-catalyzed oxidative coupling reactions [5] [6].

Catalytic System Enhancement

The incorporation of N,N'-Diethylethylenediamine in copper-based catalytic systems significantly enhances the selectivity and efficiency of phenolic monomer polymerization. Research has demonstrated that copper/ethylenediamine-derived catalysts achieve superior coupling selectivity compared to conventional systems [5] [6]. The compound's coordination to copper centers creates a more controlled environment for phenoxy radical formation and subsequent coupling reactions [5].

Mechanistic Insights

The oxidative coupling polymerization mechanism involving N,N'-Diethylethylenediamine proceeds through the formation of phenoxy radicals coordinated to the metal center. The ligand's steric and electronic properties influence the coupling selectivity, favoring carbon-oxygen coupling over carbon-carbon coupling in specific systems [5]. This selectivity control is crucial for producing high-quality polymeric materials with defined structures.

| Coupling Type | Selectivity (%) | Polymer Yield (%) |

|---|---|---|

| C-O Coupling | 85-92 | 78-85 |

| C-C Coupling | 8-15 | 65-75 |

Applications in Polymer Synthesis

The use of N,N'-Diethylethylenediamine in oxidative coupling polymerization has enabled the synthesis of novel phenolic polymers with enhanced properties. These materials exhibit improved thermal stability, mechanical strength, and electrical conductivity compared to polymers produced using conventional catalytic systems [5] [6].

The compound's ability to form stable complexes with various transition metals expands its applicability to different phenolic substrates, including substituted phenols and polyphenolic compounds [5]. This versatility makes it valuable for developing specialized polymer materials for advanced applications.

Advanced Material Architectures and Properties

N,N'-Diethylethylenediamine contributes to the development of advanced material architectures through its unique coordination chemistry and structural flexibility. The compound's applications extend beyond simple coordination polymers to include metal-organic frameworks, luminescent materials, and functional composites.

Metal-Organic Framework Applications

Research has shown that N,N'-Diethylethylenediamine can be incorporated into metal-organic frameworks to enhance their gas adsorption properties. The compound's coordination to metal nodes creates specific binding sites that improve the selectivity and capacity for carbon dioxide capture [7] [8]. Enhanced carbon dioxide capture has been achieved through the incorporation of diethylethylenediamine derivatives in framework structures, resulting in exceptional selectivity values exceeding 300 for CO₂/N₂ separation [7].

Thermochromic Properties

N,N'-Diethylethylenediamine complexes exhibit remarkable thermochromic behavior, with color changes occurring over specific temperature ranges. Copper(II) complexes demonstrate particularly pronounced thermochromic effects, transitioning from blue to violet forms upon heating [1] [9]. These properties make the compound valuable for temperature-sensing applications and smart materials development.

Luminescent Materials

Zinc(II) complexes of N,N'-Diethylethylenediamine show intense blue fluorescence with quantum yields reaching 5.47%, significantly higher than the free ligand's 0.45% [10]. The chelation of the ligand to zinc(II) increases molecular rigidity and reduces energy loss through thermal vibrational decay, resulting in enhanced luminescence [10].

| Complex Type | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Zn-deed | 402 | 5.47 |

| Free ligand | 380 | 0.45 |

| Cu-deed | 450 | 2.1 |

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive